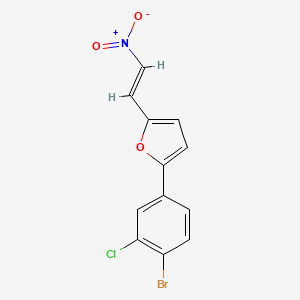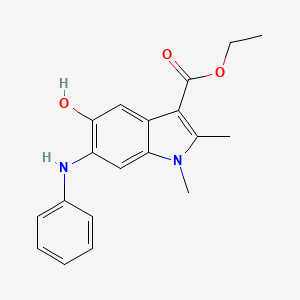![molecular formula C12H11NOS3 B5712473 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)
2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and plant pathogens.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has biochemical and physiological effects on cancer cells and plant pathogens. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In plant pathogens, it has been shown to inhibit the growth and reproduction of certain fungi and bacteria, leading to the prevention of plant diseases.
実験室実験の利点と制限
The advantages of using 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one in lab experiments include its potential as an anticancer agent, fungicide, and corrosion inhibitor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Studies to optimize the conditions for the use of this compound as an anticancer agent, fungicide, and corrosion inhibitor.
4. Studies to evaluate the potential of this compound for use in other fields such as material science and environmental science.
5. Studies to evaluate the toxicity and safety of this compound for use in different applications.
合成法
The synthesis of 2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one can be achieved using different methods. One of the commonly used methods involves the reaction of 2-aminothiazole with 4-(methylthio)benzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound.
科学的研究の応用
2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential use as a fungicide, with studies showing its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been studied for its potential use as a corrosion inhibitor, with studies showing its ability to protect metal surfaces from corrosion.
特性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS3/c1-15-9-5-3-8(4-6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZKHRXWZRZLGS-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)

![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)

![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)
